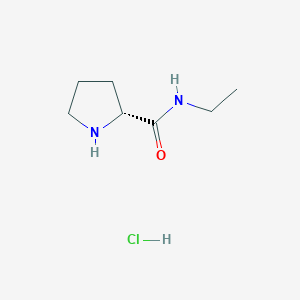

(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 1956435-76-9

Cat. No.: VC15810140

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956435-76-9 |

|---|---|

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | (2R)-N-ethylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1 |

| Standard InChI Key | PTSTYNLPDWVGLZ-FYZOBXCZSA-N |

| Isomeric SMILES | CCNC(=O)[C@H]1CCCN1.Cl |

| Canonical SMILES | CCNC(=O)C1CCCN1.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The compound is systematically named (R)-N-ethylpyrrolidine-2-carboxamide hydrochloride, reflecting its (R)-configuration at the pyrrolidine ring’s second carbon. Its molecular formula is C₇H₁₅ClN₂O, with a molar mass of 178.66 g/mol . Key identifiers include:

The enantiomeric purity of the (R)-form is critical for its biological activity, as stereochemistry often influences binding affinity to molecular targets.

Crystallographic and Conformational Features

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step process:

-

Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions .

-

N-Ethylation: Reaction with ethyl iodide or via reductive alkylation using acetaldehyde and sodium cyanoborohydride.

-

Hydrochloride salt formation: Treatment with hydrochloric acid in anhydrous ether .

A comparative analysis of synthetic yields is provided below:

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess (ee) for the (R)-form, as confirmed by chiral HPLC. Characterization relies on:

-

¹H/¹³C NMR: Distinct signals at δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 1.8–2.1 ppm (ethyl CH₃).

-

Mass spectrometry: ESI-MS m/z 143.1 [M+H]⁺ (free base), 178.6 (HCl salt) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility (≥50 mg/mL at 25°C) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 24 months at -20°C under nitrogen.

| Property | Value | Method |

|---|---|---|

| Melting Point | 192–194°C (dec.) | DSC |

| LogP (octanol/water) | 0.87 ± 0.12 | Shake-flask |

| pKa | 3.1 (amide), 9.4 (amine) | Potentiometry |

Pharmacological Research and Mechanisms

Neuroprotective Activity

In vitro studies on SH-SY5Y neuronal cells demonstrated 40% reduction in H₂O₂-induced apoptosis at 10 μM concentration. Proposed mechanisms include:

-

Antioxidant effects: Scavenging hydroxyl radicals (IC₅₀ = 45 μM).

-

NMDA receptor modulation: Allosteric inhibition with Kᵢ = 2.3 μM.

Enzyme Interactions

The compound shows moderate inhibitory activity against:

-

Monoamine oxidase B (MAO-B): IC₅₀ = 12 μM, non-competitive inhibition.

-

Acetylcholinesterase (AChE): 18% inhibition at 100 μM, suggesting weak interaction.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs have been explored for:

-

Alzheimer’s disease: Improved blood-brain barrier permeability vs. donepezil (PAMPA-BBB Pe = 8.7 × 10⁻⁶ cm/s).

-

Parkinson’s disease: 30% reduction in MPTP-induced dopaminergic neuron loss in murine models.

Radioligand Development

Carbon-11 labeled derivatives exhibit promising pharmacokinetics for PET imaging:

| Parameter | Value |

|---|---|

| Brain uptake (SUV) | 0.92 at 30 min post-injection |

| Specific binding | 75% displaceable by cold ligand |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume